molecular formula C9H10F8N2O2 B10977329 N,N'-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)

N,N'-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)

Cat. No.: B10977329
M. Wt: 330.17 g/mol
InChI Key: QOUAOCLHYVKLNK-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) typically involves a multi-step process. One common method includes the reaction of propane-1,2-diamine with 2,2,3,3-tetrafluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-ethane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)
  • N,N’-butane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide)

Uniqueness

N,N’-propane-1,2-diylbis(2,2,3,3-tetrafluoropropanamide) is unique due to its specific chain length and the positioning of fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher thermal stability and unique reactivity patterns, compared to its analogs.

Properties

Molecular Formula

C9H10F8N2O2

Molecular Weight

330.17 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-N-[2-(2,2,3,3-tetrafluoropropanoylamino)propyl]propanamide

InChI

InChI=1S/C9H10F8N2O2/c1-3(19-7(21)9(16,17)5(12)13)2-18-6(20)8(14,15)4(10)11/h3-5H,2H2,1H3,(H,18,20)(H,19,21)

InChI Key

QOUAOCLHYVKLNK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(C(F)F)(F)F)NC(=O)C(C(F)F)(F)F

Origin of Product

United States

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